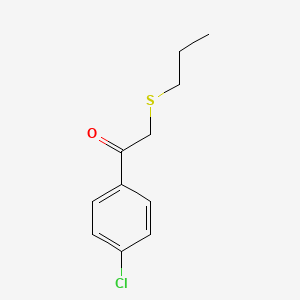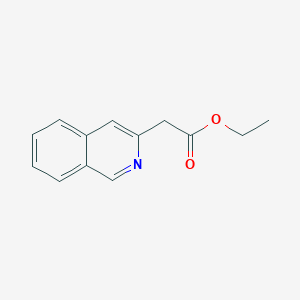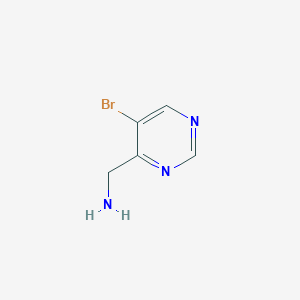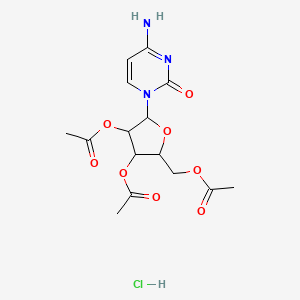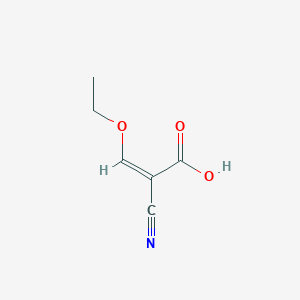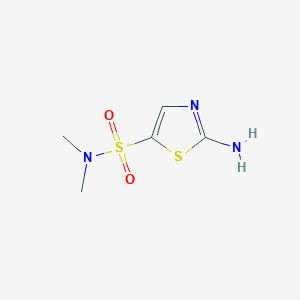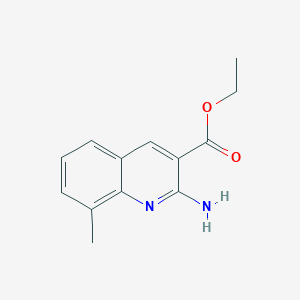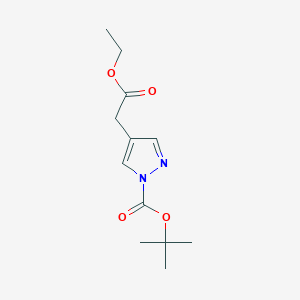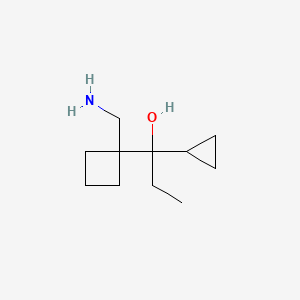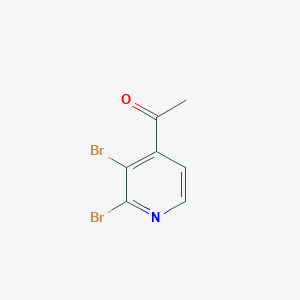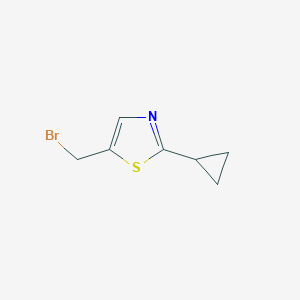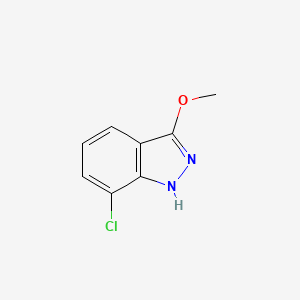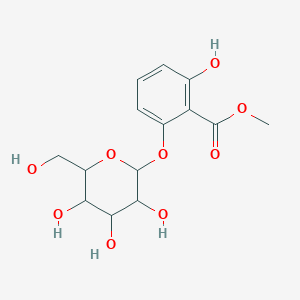
Methyl 6-glucosyloxysalicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-glucosyloxysalicylate is a natural phenolic compound found in the herbs of Alangium chinese. It is also known by its IUPAC name, methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate. This compound has a molecular formula of C14H18O9 and a molecular weight of 330.3 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 6-glucosyloxysalicylate can be synthesized through the esterification of 6-hydroxybenzoic acid with methanol in the presence of a catalyst. The reaction typically requires an acidic environment and elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from natural sources, such as Alangium chinese. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-glucosyloxysalicylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
Methyl 6-glucosyloxysalicylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and systemic acquired resistance (SAR).
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of topical salicylate-based products for pain relief.
Mécanisme D'action
The mechanism of action of methyl 6-glucosyloxysalicylate involves its interaction with molecular targets such as enzymes and receptors. In plants, it plays a role in systemic acquired resistance by modulating the levels of methyl salicylate and salicylic acid . In humans, it exerts its effects through counter-irritation, which alters the perception of pain by irritating sensory nerve endings .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl salicylate: A methyl ester of salicylic acid, commonly used in topical analgesics.
Salicylic acid: A precursor to methyl salicylate, widely used in skincare products for its keratolytic properties.
Acetylsalicylic acid (Aspirin): A derivative of salicylic acid, known for its anti-inflammatory and analgesic effects.
Uniqueness
Methyl 6-glucosyloxysalicylate is unique due to its glucosylated structure, which imparts distinct biological activities and enhances its solubility in water. This glucosylation also plays a crucial role in plant defense mechanisms, making it a valuable compound for studying plant-pathogen interactions .
Propriétés
IUPAC Name |
methyl 2-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-21-13(20)9-6(16)3-2-4-7(9)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLFBAOUJJRVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1OC2C(C(C(C(O2)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
